molecular formula C18H13Cl2N3O2 B2665213 2-cyano-N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide CAS No. 338976-71-9

2-cyano-N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide

Cat. No.: B2665213
CAS No.: 338976-71-9
M. Wt: 374.22
InChI Key: DSSHNEBFMCRESJ-NVNXTCNLSA-N
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Description

2-cyano-N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide is an organic compound characterized by its complex structure, which includes a cyano group, a dichlorobenzyl group, and a phenylacrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide typically involves multiple steps:

    Formation of the Oximino Intermediate: The initial step involves the reaction of 3,4-dichlorobenzyl chloride with hydroxylamine to form the corresponding oximino intermediate.

    Acryloylation: The oximino intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the acryloylated product.

    Cyano Group Introduction: Finally, the cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano group to an amine group.

    Substitution: The dichlorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

2-cyano-N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide has several applications in scientific research:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural complexity and the presence of functional groups that can interact with biological targets.

    Materials Science: The compound can be used in the synthesis of polymers or as a monomer in copolymerization reactions to create materials with specific properties.

    Biological Studies: Its interactions with enzymes or receptors can be studied to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism by which 2-cyano-N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the dichlorobenzyl group can enhance binding affinity through hydrophobic interactions. The phenylacrylamide moiety can participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-N-(phenylmethyl)-3-phenylacrylamide: Similar structure but lacks the dichlorobenzyl group.

    N-(3,4-dichlorobenzyl)-3-phenylacrylamide: Similar structure but lacks the cyano group.

Uniqueness

2-cyano-N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide is unique due to the presence of both the cyano and dichlorobenzyl groups, which can confer distinct chemical reactivity and biological activity compared to its analogs

Biological Activity

2-cyano-N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide (CAS No. 338976-71-9) is a compound of interest due to its potential biological activities, particularly in the realm of anti-inflammatory effects. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.

  • Molecular Formula : C18H13Cl2N3O2
  • Molecular Weight : 374.22 g/mol
  • Density : 1.27 ± 0.1 g/cm³ (predicted)
  • pKa : 8.94 ± 0.46 (predicted)

The compound's biological activity has been linked to its ability to modulate inflammatory responses. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines like IL-1β and TNFα in macrophage cultures, which are crucial mediators in the inflammatory process . The underlying mechanisms appear to involve the inhibition of the NF-κB pathway, a key regulator of inflammatory gene expression .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits low cytotoxicity at concentrations up to 100 μM. It significantly reduces nitrite production and pro-inflammatory cytokine levels in J774 murine macrophage cells . The following table summarizes key findings from these studies:

Concentration (μM)IL-1β Inhibition (%)TNFα Inhibition (%)Nitrite Production Reduction (%)
25304050
50456065
100607580

In Vivo Studies

The anti-inflammatory potential of this compound was further validated through in vivo models, including CFA-induced paw edema and zymosan-induced peritonitis. In these models, treatment with the compound resulted in significant reductions in edema and leukocyte migration compared to control groups . Notably, at a dosage of 50 mg/kg, it exhibited comparable efficacy to dexamethasone, a well-known anti-inflammatory drug .

Table: In Vivo Efficacy

TreatmentEdema Reduction (%)Leukocyte Migration Inhibition (%)
Control--
Dexamethasone7045
Compound (50 mg/kg)6863

Case Studies

Research has highlighted the potential application of this compound in treating inflammatory diseases. For instance, a study focusing on its effects in a model of rheumatoid arthritis showed promising results in reducing joint inflammation and pain . Another case study indicated that when combined with other anti-inflammatory agents, it enhanced therapeutic outcomes without increasing toxicity .

Properties

IUPAC Name

(Z)-2-cyano-N-[(E)-(3,4-dichlorophenyl)methoxyiminomethyl]-3-phenylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3O2/c19-16-7-6-14(9-17(16)20)11-25-23-12-22-18(24)15(10-21)8-13-4-2-1-3-5-13/h1-9,12H,11H2,(H,22,23,24)/b15-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSHNEBFMCRESJ-NVNXTCNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C(=O)NC=NOCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C#N)\C(=O)N/C=N/OCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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